Zileuton

Catalog No.
S547766
CAS No.
111406-87-2
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zileuton

CAS Number

111406-87-2

Product Name

Zileuton

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

Solubility

Practically insoluble (0.5 mg/ml)
5.39e-02 g/L

Synonyms

A 64077, A-64077, Abbot 64077, N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea, zileuton, Zyflo

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

Description

The exact mass of the compound Zileuton is 236.06195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble (0.5 mg/ml)5.39e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. It belongs to the ontological category of 1-benzothiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties:

Zileuton's primary area of research interest lies in its potential anti-inflammatory effects. It functions by inhibiting 5-lipoxygenase, an enzyme involved in the production of leukotrienes, inflammatory lipid mediators []. Studies have explored its use in inflammatory bowel disease, rheumatoid arthritis, and asthma, with some promising results [, ].

Neurodegenerative Diseases:

Research suggests that chronic inflammation may play a role in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Zileuton's ability to modulate inflammatory pathways has led to investigations into its potential neuroprotective effects [].

Cancer Research:

Some studies have explored the potential anti-cancer properties of Zileuton. Its mechanism of action involving 5-lipoxygenase inhibition might have implications for tumor growth and metastasis []. However, further research is needed to determine its efficacy in cancer treatment.

Other Areas of Investigation:

Zileuton's research applications extend beyond the areas mentioned above. Studies have investigated its potential role in treating psoriasis, pulmonary fibrosis, and cardiovascular diseases [].

Zileuton is an orally active medication primarily used for the management of asthma. It functions as a specific inhibitor of the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid. The chemical name for zileuton is (±)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea, and it has a molecular formula of C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol. Zileuton appears as a white, crystalline powder that is practically odorless and soluble in methanol and ethanol, with limited solubility in water and hexane. Its melting point ranges from 144.2°C to 145.2°C .

Zileuton works by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes []. Leukotrienes are inflammatory mediators that contribute to airway narrowing, mucus production, and other symptoms of asthma []. By inhibiting their production, Zileuton helps to control chronic asthma.

Starting from appropriate precursors. While specific detailed synthetic pathways are proprietary or not fully disclosed in public literature, the general approach includes:

  • Formation of the Benzo[b]thien-2-yl group: This involves constructing the thienyl moiety through cyclization reactions.
  • Hydroxylation: The introduction of the hydroxyurea functional group is achieved via hydrolysis or oxidation reactions.
  • Racemization: Since zileuton is a racemic mixture (50:50) of R(+) and S(-) enantiomers, racemization processes may be employed during synthesis to ensure both forms are present .

Zileuton exhibits significant biological activity by reducing the synthesis of leukotrienes, which are potent mediators of inflammation and bronchoconstriction in asthma. By inhibiting leukotriene formation, zileuton helps alleviate asthma symptoms such as wheezing and shortness of breath. Clinical studies have demonstrated that zileuton can improve lung function and reduce the frequency of asthma exacerbations . Additionally, research suggests potential applications in other conditions like chronic myeloid leukemia when used in combination with other therapies .

Zileuton is primarily used for treating asthma by controlling symptoms associated with this respiratory condition. Its ability to inhibit leukotriene synthesis makes it effective for patients who may not respond adequately to traditional bronchodilators or corticosteroids. Additionally, zileuton has been explored for potential applications in other inflammatory conditions and diseases characterized by excessive leukotriene production .

Zileuton exhibits interactions with several drugs due to its metabolism by cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4). Notably:

  • Theophylline: Zileuton can increase the plasma concentration of theophylline by inhibiting its metabolism.
  • Warfarin: Zileuton affects the metabolism of warfarin's R-isomer but not its S-isomer, potentially increasing prothrombin time.
  • Propranolol: Similar interactions have been observed with propranolol levels due to alterations in hepatic metabolism caused by zileuton .

Zileuton is unique among asthma medications due to its mechanism as a leukotriene synthesis inhibitor rather than a receptor antagonist like montelukast or zafirlukast. Here’s a comparison with similar compounds:

CompoundTypeMechanism of ActionUnique Features
ZileutonLeukotriene synthesis inhibitorInhibits 5-lipoxygenaseReduces leukotriene levels directly
MontelukastLeukotriene receptor antagonistBlocks cysteinyl leukotriene receptorsPrimarily affects receptor activity
ZafirlukastLeukotriene receptor antagonistSimilar action as montelukastDifferent pharmacokinetics

Similar Compounds

  • Montelukast
  • Zafirlukast
  • Pranlukast

Zileuton's distinct mechanism provides an alternative therapeutic approach for patients who may not achieve adequate control with receptor antagonists alone .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

236.06194880 g/mol

Monoisotopic Mass

236.06194880 g/mol

Heavy Atom Count

16

LogP

0.9
0.9

Appearance

Solid powder

Melting Point

144.2-145.2 °C
144.2 - 145.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V1L22WVE2S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.
FDA Label

Livertox Summary

Zileuton is an antiinflammatory leukotriene pathway inhibitor classified as an inhibitor of the enzyme 5-lipoxygenase that is used in the treatment of asthma and allergic rhinitis. Zileuton has been linked to rare cases of drug induced liver disease and is considered to be contraindicated in patients with active liver disease.

Drug Classes

Antiasthmatic Agents

Pharmacology

Zileuton is an asthma drug that differs chemically and pharmacologically from other antiasthmatic agents. It blocks leukotriene synthesis by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway. Current data indicates that asthma is a chronic inflammatory disorder of the airways involving the production and activity of several endogenous inflammatory mediators, including leukotrienes. Sulfido-peptide leukotrienes (LTC4, LTD4, LTE4, also known as the slow-releasing substances of anaphylaxis) and LTB4, a chemoattractant for neutrophils and eosinophils, are derived from the initial unstable product of arachidonic acid metabolism, leukotriene A4 (LTA4), and can be measured in a number of biological fluids including bronchoalveolar lavage fluid (BALF) from asthmatic patients. In humans, pretreatment with zileuton attenuated bronchoconstriction caused by cold air challenge in patients with asthma.
Zileuton is a synthetic derivative of hydroxyurea with antiasthmatic properties. The leukotriene inhibitor zileuton blocks 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid; causes bronchodilation; decreases bronchial mucous secretion and edema; and may prevent or decrease the symptoms of asthma. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

111406-87-2

Absorption Distribution and Excretion

Rapidly and almost completely absorbed. The absolute bioavailability is unknown.
Elimination of zileuton is predominantly via metabolism with a mean terminal half-life of 2.5 hours. The urinary excretion of the inactive N-dehydroxylated metabolite and unchanged zileuton each accounted for less than 0.5% of the dose.
1.2 L/kg
Apparent oral cl=7 mL/min/kg

Metabolism Metabolites

Hepatic. Zileuton and its N-dehydroxylated metabolite are oxidatively metabolized by the cytochrome P450 isoenzymes 1A2, 2C9 and 3A4.
Zileuton has known human metabolites that include Zileuton O-glucuronide.

Wikipedia

Zileuton
Thiazole

Biological Half Life

2.5 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kuvibidila S, Warrier RP, Haynes J, Baliga SB. Hydroxyurea and Zileuton Differentially Modulate Cell Proliferation and Interleukin-2 Secretion by Murine Spleen Cells: Possible Implication on the Immune Function and Risk of Pain Crisis in Patients with Sickle Cell Disease. Ochsner J. 2015 Fall;15(3):241-7. PubMed PMID: 26412995; PubMed Central PMCID: PMC4569155.
2: Silva BC, de Miranda AS, Rodrigues FG, Malheiros Silveira AL, de Souza Resende GH, Dutra Moraes MF, Pinheiro de Oliveira AC, Parreiras PM, da Silva Barcelos L, Teixeira MM, Machado FS, Teixeira AL, Rachid MA. The 5-lipoxygenase (5-LOX) Inhibitor Zileuton Reduces Inflammation and Infarct Size with Improvement in Neurological Outcome Following Cerebral Ischemia. Curr Neurovasc Res. 2015;12(4):398-403. PubMed PMID: 26265153.
3: Liu Y, Wang W, Li Y, Xiao Y, Cheng J, Jia J. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis. Biol Pharm Bull. 2015;38(8):1234-9. doi: 10.1248/bpb.b15-00048. PubMed PMID: 26235588.
4: Fuijkschot J, Seyger MM, Bastiaans DE, Wevers RA, Roeleveld N, Willemsen MA. Zileuton for Pruritus in Sjögren-Larsson Syndrome: A Randomized Double-blind Placebo-controlled Crossover Trial. Acta Derm Venereol. 2015 Jun 30. doi: 10.2340/00015555-2195. [Epub ahead of print] PubMed PMID: 26123322.
5: Prakash K, Adiki SK, Kalakuntla RR. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma. Sci Pharm. 2014 Mar 26;82(3):571-83. doi: 10.3797/scipharm.1402-19. eCollection 2014 Sep. PubMed PMID: 25853069; PubMed Central PMCID: PMC4339974.
6: Gounaris E, Heiferman MJ, Heiferman JR, Shrivastav M, Vitello D, Blatner NR, Knab LM, Phillips JD, Cheon EC, Grippo PJ, Khazaie K, Munshi HG, Bentrem DJ. Zileuton, 5-lipoxygenase inhibitor, acts as a chemopreventive agent in intestinal polyposis, by modulating polyp and systemic inflammation. PLoS One. 2015 Mar 6;10(3):e0121402. doi: 10.1371/journal.pone.0121402. eCollection 2015. PubMed PMID: 25747113; PubMed Central PMCID: PMC4351892.
7: Zhang XY, Chen L, Xu DM, Wang XR, Wang YF, Li CT, Wei EQ, Zhang LH. [Zileuton, a 5-lipoxygenase inhibitor, attenuates mouse microglial cell-mediated rotenone toxicity in PC12 cells]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2014 May;43(3):273-80. Chinese. PubMed PMID: 24998649.
8: Di Meco A, Lauretti E, Vagnozzi AN, Praticò D. Zileuton restores memory impairments and reverses amyloid and tau pathology in aged Alzheimer's disease mice. Neurobiol Aging. 2014 Nov;35(11):2458-64. doi: 10.1016/j.neurobiolaging.2014.05.016. Epub 2014 May 27. PubMed PMID: 24973121; PubMed Central PMCID: PMC4171192.
9: Gonca E. The effects of zileuton and montelukast in reperfusion-induced arrhythmias in anesthetized rats. Curr Ther Res Clin Exp. 2013 Dec;75:27-32. doi: 10.1016/j.curtheres.2013.06.001. PubMed PMID: 24465039; PubMed Central PMCID: PMC3898183.
10: Meng Z, Cao R, Yang Z, Liu T, Wang Y, Wang X. Inhibitor of 5-lipoxygenase, zileuton, suppresses prostate cancer metastasis by upregulating E-cadherin and paxillin. Urology. 2013 Dec;82(6):1452.e7-14. doi: 10.1016/j.urology.2013.08.060. PubMed PMID: 24295266.
11: Pian P, Labovitz E, Hoffman K, Clavijo CF, Rzasa Lynn R, Galinkin JL, Vinks AA, Malik P, Christians U. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 15;937:79-83. doi: 10.1016/j.jchromb.2013.08.014. Epub 2013 Aug 28. PubMed PMID: 24029553.
12: Chen WJ, Liaw SF, Lin CC, Lin MW, Chang FT. Effects of zileuton on airway smooth muscle remodeling after repeated allergen challenge in brown Norway rats. Respiration. 2013;86(5):421-9. doi: 10.1159/000353427. Epub 2013 Sep 10. PubMed PMID: 24021192.
13: Chu J, Li JG, Praticò D. Zileuton improves memory deficits, amyloid and tau pathology in a mouse model of Alzheimer's disease with plaques and tangles. PLoS One. 2013 Aug 7;8(8):e70991. doi: 10.1371/journal.pone.0070991. eCollection 2013. PubMed PMID: 23951061; PubMed Central PMCID: PMC3737232.
14: Shi SS, Yang WZ, Tu XK, Wang CH, Chen CM, Chen Y. 5-Lipoxygenase inhibitor zileuton inhibits neuronal apoptosis following focal cerebral ischemia. Inflammation. 2013 Dec;36(6):1209-17. doi: 10.1007/s10753-013-9657-4. PubMed PMID: 23695166.
15: Mohebati A, Milne GL, Zhou XK, Duffield-Lillico AJ, Boyle JO, Knutson A, Bosworth BP, Kingsley PJ, Marnett LJ, Brown PH, Akpa EG, Szabo E, Dannenberg AJ. Effect of zileuton and celecoxib on urinary LTE4 and PGE-M levels in smokers. Cancer Prev Res (Phila). 2013 Jul;6(7):646-55. doi: 10.1158/1940-6207.CAPR-13-0083. Epub 2013 May 16. PubMed PMID: 23682075; PubMed Central PMCID: PMC3707304.
16: Atemnkeng VA, Pink M, Schmitz-Spanke S, Wu XJ, Dong LL, Zhao KH, May C, Laufer S, Langer B, Kaiser A. Deoxyhypusine hydroxylase from Plasmodium vivax, the neglected human malaria parasite: molecular cloning, expression and specific inhibition by the 5-LOX inhibitor zileuton. PLoS One. 2013;8(3):e58318. doi: 10.1371/journal.pone.0058318. Epub 2013 Mar 7. PubMed PMID: 23505486; PubMed Central PMCID: PMC3591309.
17: Isikdemir F, Kurcer Z, Dengiz GO, Sipahi EY, Banoglu ZN, Baba F, Acikgoz S, Kelek S. Effects of montelukast and zileuton on testicular torsion/detorsion injury in rats. Andrologia. 2014 Feb;46(1):59-64. doi: 10.1111/and.12042. Epub 2012 Nov 9. PubMed PMID: 23137139.
18: Kubavat AH, Khippal N, Tak S, Rijhwani P, Bhargava S, Patel T, Shah N, Kshatriya RR, Mittal R. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma. Am J Ther. 2013 Mar-Apr;20(2):154-62. doi: 10.1097/MJT.0b013e318254259b. PubMed PMID: 22926233.
19: Woodruff PG, Albert RK, Bailey WC, Casaburi R, Connett JE, Cooper JA Jr, Criner GJ, Curtis JL, Dransfield MT, Han MK, Harnden SM, Kim V, Marchetti N, Martinez FJ, McEvoy CE, Niewoehner DE, Reilly JJ, Rice K, Scanlon PD, Scharf SM, Sciurba FC, Washko GR, Lazarus SC; Copd Clinical Research Network. Randomized trial of zileuton for treatment of COPD exacerbations requiring hospitalization. COPD. 2011 Feb;8(1):21-9. doi: 10.3109/15412555.2010.540273. PubMed PMID: 21299475; PubMed Central PMCID: PMC3775706.
20: Rossi A, Pergola C, Koeberle A, Hoffmann M, Dehm F, Bramanti P, Cuzzocrea S, Werz O, Sautebin L. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. Br J Pharmacol. 2010 Oct;161(3):555-70. doi: 10.1111/j.1476-5381.2010.00930.x. PubMed PMID: 20880396; PubMed Central PMCID: PMC2990155.

Explore Compound Types